1-(2,3-Dihydrobenzofuran-6-yl)ethanone
Overview
Description
1-(2,3-Dihydrobenzofuran-6-yl)ethanone is an organic compound with the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol . It is a reagent used in the preparation of piperazine derivatives. The compound is characterized by a benzofuran ring fused with an ethanone group, making it a valuable building block in organic synthesis.
Preparation Methods
The synthesis of 1-(2,3-Dihydrobenzofuran-6-yl)ethanone can be achieved through various methods. One common approach involves the alkylation of o-bromophenol with 1,2-dichloroethane in the presence of a phase transfer catalyst like benzyltributylammonium chloride, followed by a reaction with magnesium in anhydrous tetrahydrofuran to yield 2,3-dihydrobenzofuran . This intermediate can then be further reacted to form this compound. Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
1-(2,3-Dihydrobenzofuran-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Scientific Research Applications
1-(2,3-Dihydrobenzofuran-6-yl)ethanone has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research into its derivatives has shown promise in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydrobenzofuran-6-yl)ethanone largely depends on its derivatives and the specific biological targets they interact with. Generally, the benzofuran ring can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-(2,3-Dihydrobenzofuran-6-yl)ethanone can be compared with other benzofuran derivatives, such as:
2,3-Dihydrobenzofuran: Lacks the ethanone group, making it less reactive in certain synthetic applications.
6-Hydroxy-2,3-dihydrobenzofuran: Contains a hydroxyl group, which can participate in additional hydrogen bonding and increase solubility.
2,3-Dihydrobenzofuran-5-carboxylic acid: Features a carboxylic acid group, providing different reactivity and potential for forming esters and amides. The uniqueness of this compound lies in its ethanone group, which offers distinct reactivity and synthetic utility compared to its analogs.
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-6-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7(11)9-3-2-8-4-5-12-10(8)6-9/h2-3,6H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMNFKJFNHRARH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(CCO2)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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